molecular formula C19H23N3O5 B6099508 2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol

2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol

Cat. No.: B6099508
M. Wt: 373.4 g/mol
InChI Key: NCGRNHDQFACPMF-UHFFFAOYSA-N
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Description

2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a piperazine ring, and a nitrophenol moiety

Preparation Methods

The synthesis of 2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the intermediate 4-(2-methoxyphenyl)piperazine.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenol ring.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The methoxy and nitro groups on the phenol ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts such as palladium or platinum, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol involves its interaction with specific molecular targets in the body. For instance, its antidepressant-like effects are mediated through the activation of serotonergic receptors, particularly 5-HT1A and 5-HT2A/C receptors . This interaction leads to the modulation of neurotransmitter levels, resulting in improved mood and reduced symptoms of depression. Additionally, its binding to alpha1-adrenergic receptors influences vascular smooth muscle contraction, which can be beneficial in managing cardiovascular conditions .

Comparison with Similar Compounds

2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol can be compared with other similar compounds, such as:

These compounds share some pharmacological properties with this compound but differ in their chemical structures and specific receptor affinities. The unique combination of methoxy, piperazine, and nitrophenol groups in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-26-17-6-4-3-5-16(17)21-9-7-20(8-10-21)13-14-11-15(22(24)25)12-18(27-2)19(14)23/h3-6,11-12,23H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGRNHDQFACPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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